molecular formula C10H9F3O B1428374 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol CAS No. 1224883-68-4

1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol

Cat. No.: B1428374
CAS No.: 1224883-68-4
M. Wt: 202.17 g/mol
InChI Key: RDYHPHDZQVPQRB-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol is a fluorinated cyclopropanol derivative characterized by a trifluoromethyl (–CF₃) substituent on the para position of the phenyl ring attached to a cyclopropane moiety. The compound is of interest in medicinal and materials chemistry due to the unique electronic and steric properties imparted by the cyclopropane ring and the electron-withdrawing trifluoromethyl group. Its molecular formula is C₁₀H₉F₃O, with a SMILES notation of C1CC1(C2=CC=C(C=C2)C(F)(F)F)O . The compound is commercially available in milligram to gram quantities, with pricing reflecting its specialized synthesis and high purity .

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]cyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-6-9/h1-4,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYHPHDZQVPQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with diazomethane, followed by a cyclopropanation reaction. The reaction conditions often require the use of a catalyst such as rhodium or copper to facilitate the cyclopropanation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: The compound is used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

1-(4-Methoxyphenyl)cyclopropan-1-ol
  • Structure : The methoxy (–OCH₃) group replaces –CF₃ at the para position.
  • However, this may reduce metabolic stability in biological systems .
1-(Trifluoromethyl)cyclopropan-1-ol
  • Properties : The absence of the phenyl ring reduces molecular weight (C₄H₅F₃O) and alters steric bulk. The compound’s SMILES is C1CC1(C(F)(F)F)O , with a collision cross-section analysis suggesting compact geometry .
  • Applications : Likely used as a smaller building block in fluorinated molecule synthesis .
1-[4-(Tert-butyl)phenyl]propan-1-ol
  • Structure : A tert-butyl group (–C(CH₃)₃) replaces –CF₃.
  • Properties : The bulky tert-butyl group increases hydrophobicity and may hinder rotational freedom, impacting binding in receptor interactions .

Functional Group Modifications

Thiohydantoin Analogues with Trifluoro-hydroxyethyl Moieties
  • Example : 4-(1-(3-Fluoro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl)-4-oxo-2-thioxo-1,3-diazaspiro[4.5]decan-3-yl)-2-(trifluoromethyl)benzonitrile.
  • Comparison: The trifluoro-hydroxyethyl group introduces additional hydrogen-bonding capacity and steric bulk compared to the cyclopropanol core. This modification is linked to enhanced androgen receptor binding in pharmacological studies .

Data Table: Key Structural and Commercial Comparisons

Compound Name Molecular Formula Substituent (Position) Key Properties Commercial Availability (Price Range) References
1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol C₁₀H₉F₃O –CF₃ (para) High lipophilicity, metabolic stability 50 mg: €529; 500 mg: €1,440
1-(4-Methoxyphenyl)cyclopropan-1-ol C₁₀H₁₂O₂ –OCH₃ (para) Polar, potential solubility advantage Not specified
1-(Trifluoromethyl)cyclopropan-1-ol C₄H₅F₃O –CF₃ (cyclopropane) Compact geometry, low molecular weight Not commercially listed
1-[4-(Tert-butyl)phenyl]propan-1-ol C₁₃H₂₀O –C(CH₃)₃ (para) High steric bulk Not specified

Biological Activity

1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol is a compound of interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group and the cyclopropan-1-ol moiety. These characteristics influence its biological activity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H8F3O\text{C}_9\text{H}_8\text{F}_3\text{O}

Key Features:

  • Trifluoromethyl Group: Enhances lipophilicity and metabolic stability.
  • Cyclopropan-1-ol Moiety: Provides potential for hydrogen bonding and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Studies have shown that compounds with trifluoromethyl groups often exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against Staphylococcus aureus and methicillin-resistant strains (MRSA) with minimum inhibitory concentrations (MICs) as low as 12.9 µM .

Anti-inflammatory Properties

The compound's anti-inflammatory potential is linked to its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is crucial in inflammatory responses. Research has indicated that derivatives of cyclopropanols can modulate NF-κB activation, leading to reduced inflammation .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The hydroxyl group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
  • Receptor Modulation: The trifluoromethyl group enhances binding affinity to various receptors, influencing signaling pathways involved in inflammation and cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound.

StudyFindings
Demonstrated significant antimicrobial activity against S. aureus with MIC values indicating bactericidal effects.
Explored pharmacological properties, suggesting that modifications in cyclopropane derivatives could enhance selectivity for specific receptors.
Investigated the mechanism of action involving interactions with molecular targets through functional group modifications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol
Reactant of Route 2
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1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol

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